molecular formula C7H8N2O B13487997 4-(Methylamino)nicotinaldehyde

4-(Methylamino)nicotinaldehyde

Cat. No.: B13487997
M. Wt: 136.15 g/mol
InChI Key: DAOWKJJQFJNNND-UHFFFAOYSA-N
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Description

4-(Methylamino)nicotinaldehyde is a nicotinamide derivative characterized by a methylamino group (-NHCH₃) at the 4-position of the pyridine ring and an aldehyde (-CHO) functional group at the 3-position.

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

4-(methylamino)pyridine-3-carbaldehyde

InChI

InChI=1S/C7H8N2O/c1-8-7-2-3-9-4-6(7)5-10/h2-5H,1H3,(H,8,9)

InChI Key

DAOWKJJQFJNNND-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=NC=C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is through reductive amination, where nicotinaldehyde reacts with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) .

Industrial Production Methods: While specific industrial production methods for 4-(Methylamino)nicotinaldehyde are not well-documented, the general approach would involve large-scale reductive amination processes, ensuring high yield and purity of the final product. The reaction conditions would be optimized for temperature, pressure, and reagent concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-(Methylamino)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methylamino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: 4-(Methylamino)nicotinic acid.

    Reduction: 4-(Methylamino)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

4-(Methylamino)nicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methylamino)nicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as a precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in cellular metabolism. The compound’s aldehyde group can undergo various biochemical transformations, leading to the formation of active metabolites that participate in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(Methylamino)nicotinaldehyde and its analogs:

Compound Name Molecular Formula Key Substituents Key Properties/Applications Reference
This compound C₇H₈N₂O -NHCH₃ (4-position), -CHO (3-position) Potential ligand for metal coordination; intermediate in drug synthesis Inferred
6-(4-Methylphenoxy)nicotinaldehyde C₁₃H₁₁NO₂ -O-C₆H₄CH₃ (4-position), -CHO (3-position) Used in kinase inhibitor synthesis; commercial availability noted
4-(4-Aminophenoxy)-N-methylpicolinamide C₁₃H₁₃N₃O₂ -O-C₆H₄NH₂ (4-position), -CONHCH₃ (2-position) Intermediate in anticancer agent synthesis (e.g., kinase inhibitors)
4-(Dimethylamino)benzohydrazide C₉H₁₃N₃O -N(CH₃)₂ (4-position), -CONHNH₂ (1-position) Antitubercular and antimicrobial activity reported

Key Observations:

Replacing the aldehyde (-CHO) with a carboxamide (-CONHCH₃), as in 4-(4-Aminophenoxy)-N-methylpicolinamide, shifts utility toward enzyme inhibition due to hydrogen-bonding capabilities .

Biological Activity: Compounds with nitrophenoxy or aminophenoxy groups (e.g., intermediates in ) exhibit enhanced pharmacokinetic properties, such as solubility and membrane permeability, compared to aldehyde-containing analogs . The aldehyde group in nicotinaldehyde derivatives may facilitate Schiff base formation, a critical step in synthesizing imine-based prodrugs or metal complexes .

Synthetic Accessibility: Synthesis of this compound analogs often involves nucleophilic aromatic substitution (e.g., chlorobenzene-mediated reactions for nitro intermediates) or condensation with aldehydes .

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